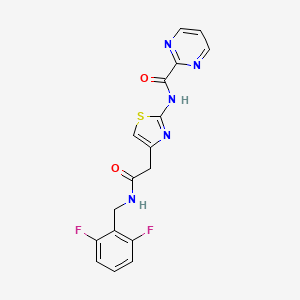
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C17H13F2N5O2S and its molecular weight is 389.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide, a compound with significant potential in pharmacological applications, has garnered attention due to its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C21H19F2N3O4S with a molecular weight of 447.5 g/mol. The structural configuration includes a pyrimidine core linked to a thiazole moiety, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H19F2N3O4S |
| Molecular Weight | 447.5 g/mol |
| CAS Number | 1005308-39-3 |
The primary mechanism through which this compound exerts its effects appears to involve inhibition of specific enzymes related to cellular signaling pathways. Notably, it has been identified as a potent inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a critical role in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs) .
Structure-Activity Relationship (SAR)
SAR studies have revealed that modifications in the chemical structure can significantly affect the compound's potency and selectivity. For instance, variations in the substituents on the pyrimidine ring and the thiazole moiety have been shown to enhance inhibitory activity against NAPE-PLD. The introduction of specific functional groups has resulted in increased binding affinity and selectivity towards the target enzyme .
Key Findings from SAR Studies:
- Substituent Effects : The presence of electron-withdrawing groups enhances activity.
- Ring Modifications : Altering the thiazole or pyrimidine ring can lead to improved potency.
- Hydrophobic Interactions : Increasing hydrophobic character often correlates with enhanced biological activity.
Biological Activity and Case Studies
Recent studies have demonstrated the compound's effectiveness in various biological assays:
-
Inhibition of NAPE-PLD : In vitro assays showed that this compound inhibits NAPE-PLD with an IC50 value in the low micromolar range .
Compound IC50 (µM) N-(4-(...)) ~10 Other inhibitors Varies (10 - 50) - Neuropharmacological Effects : In animal models, administration of this compound has been linked to modulation of emotional behavior, suggesting potential applications in treating mood disorders .
- Antimicrobial Activity : Related derivatives have shown promising antimicrobial properties against various pathogens, indicating a broader spectrum of biological activity .
Propiedades
IUPAC Name |
N-[4-[2-[(2,6-difluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N5O2S/c18-12-3-1-4-13(19)11(12)8-22-14(25)7-10-9-27-17(23-10)24-16(26)15-20-5-2-6-21-15/h1-6,9H,7-8H2,(H,22,25)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEWAGAOHSPOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














